molecular formula C20H20N6O2S B12020428 N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 578000-89-2

N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12020428
CAS No.: 578000-89-2
M. Wt: 408.5 g/mol
InChI Key: APFXPVRUEPPMSC-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of aromatic, triazole, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting a thiol with a suitable electrophile.

    Acetylation of the Amino Group: The acetyl group is introduced by reacting the amino group with acetic anhydride or acetyl chloride.

    Final Coupling: The final step involves coupling the acetylamino phenyl group with the triazole derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetyl group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under conditions that may include acidic or basic catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.

Biology and Medicine

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. It could potentially act as an inhibitor or activator of specific enzymes or receptors.

    Biochemistry: It can be used in studies to understand the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

Industry

    Agriculture: The compound could be explored for use as a pesticide or herbicide due to its potential biological activity.

    Cosmetics: It may be used in formulations for skincare or haircare products due to its chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The triazole ring and the pyridinyl group could facilitate binding to active sites, while the sulfanyl group may participate in redox reactions or form covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can be compared to other compounds with similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. The presence of the triazole ring, pyridinyl group, and sulfanyl linkage provides a versatile platform for further functionalization and optimization for specific applications.

Biological Activity

N-[4-(Acetylamino)phenyl]-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS Number: 578000-89-2) is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include an acetylamino group, a triazole ring, and both allyl and pyridinyl substituents. This article delves into the biological activities associated with this compound, focusing on its antimicrobial, antifungal, antiviral, and anticancer properties.

Structural Overview

The compound can be represented by the following molecular structure:

C20H20N6O2S\text{C}_{20}\text{H}_{20}\text{N}_{6}\text{O}_{2}\text{S}

This structure is characterized by the presence of a triazole ring which is known for its biological activity, particularly in the field of pharmaceuticals.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Preliminary studies suggest that this compound has shown efficacy against various bacterial strains. For example:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusModerate32 μg/mL
Escherichia coliLow64 μg/mL
Candida albicansSignificant16 μg/mL

These results indicate that the compound may be effective against certain pathogens, potentially offering a new avenue for antibiotic development .

Antifungal Activity

The unique combination of functional groups in this compound enhances its interaction with biological targets. Studies have reported that similar triazole derivatives have demonstrated antifungal activity. This compound's structural characteristics may contribute to improved efficacy against fungal infections.

Anticancer Activity

Recent research has highlighted the anticancer potential of compounds with similar structures. For instance:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10.28Induction of apoptosis through caspase activation
A549 (Lung Cancer)8.107Inhibition of ERK1/2 signaling pathway

These findings suggest that this compound may possess significant anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several triazole derivatives and evaluated their biological activities. The results indicated that compounds with acetylamino and allyl groups exhibited enhanced biological activities compared to their counterparts lacking these groups .
  • Comparative Analysis : A comparative analysis with structurally similar compounds revealed that the unique combination of allyl and pyridinyl groups in this compound contributes to its superior biological activity profile .

Properties

CAS No.

578000-89-2

Molecular Formula

C20H20N6O2S

Molecular Weight

408.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H20N6O2S/c1-3-12-26-19(17-6-4-5-11-21-17)24-25-20(26)29-13-18(28)23-16-9-7-15(8-10-16)22-14(2)27/h3-11H,1,12-13H2,2H3,(H,22,27)(H,23,28)

InChI Key

APFXPVRUEPPMSC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3

Origin of Product

United States

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